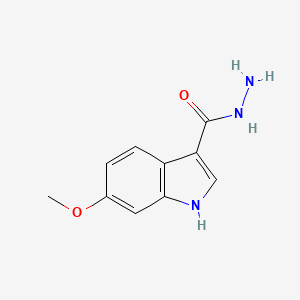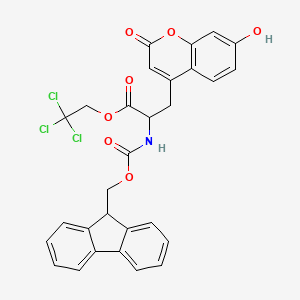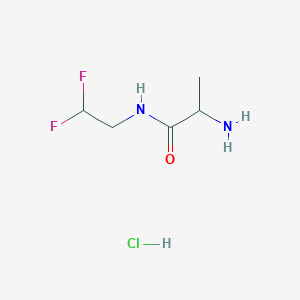![molecular formula C21H34N4O2 B13686943 4-[4-[(4-Boc-1-piperazinyl)methyl]-1-piperidyl]aniline](/img/structure/B13686943.png)
4-[4-[(4-Boc-1-piperazinyl)methyl]-1-piperidyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-[(4-Boc-1-piperazinyl)methyl]-1-piperidyl]aniline is a complex organic compound with the molecular formula C16H25N3O2 It is a derivative of piperazine and piperidine, featuring a tert-butoxycarbonyl (Boc) protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(4-Boc-1-piperazinyl)methyl]-1-piperidyl]aniline typically involves multiple steps:
Formation of Boc-protected piperazine: The initial step involves the protection of piperazine with a Boc group. This is achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Alkylation: The Boc-protected piperazine is then alkylated with a suitable alkyl halide to introduce the methyl group.
Coupling with piperidine: The alkylated product is coupled with piperidine under appropriate conditions to form the desired compound.
Final deprotection: The Boc group can be removed under acidic conditions if necessary, although it is often retained to protect the amine functionalities during further reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-[(4-Boc-1-piperazinyl)methyl]-1-piperidyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperazine or piperidine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to fully reduced amine derivatives.
Aplicaciones Científicas De Investigación
4-[4-[(4-Boc-1-piperazinyl)methyl]-1-piperidyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific receptors or enzymes.
Industry: It is used in the development of new materials and as a building block for various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[4-[(4-Boc-1-piperazinyl)methyl]-1-piperidyl]aniline involves its interaction with specific molecular targets. The Boc group provides stability and protection to the amine functionalities, allowing the compound to participate in various biochemical pathways. The piperazine and piperidine rings are known to interact with receptors and enzymes, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methylpiperazin-1-yl)aniline: Similar structure but lacks the Boc protecting group.
4-[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]aniline: Similar structure with a different substitution pattern.
3-[(4-Methyl-1-piperazinyl)carbonyl]aniline: Contains a carbonyl group instead of the Boc group.
Uniqueness
4-[4-[(4-Boc-1-piperazinyl)methyl]-1-piperidyl]aniline is unique due to the presence of both piperazine and piperidine rings, along with the Boc protecting group. This combination provides distinct chemical properties, making it a valuable intermediate in various synthetic pathways and research applications.
Propiedades
Fórmula molecular |
C21H34N4O2 |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
tert-butyl 4-[[1-(4-aminophenyl)piperidin-4-yl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H34N4O2/c1-21(2,3)27-20(26)25-14-12-23(13-15-25)16-17-8-10-24(11-9-17)19-6-4-18(22)5-7-19/h4-7,17H,8-16,22H2,1-3H3 |
Clave InChI |
GCMBCRKGEMAEEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)CC2CCN(CC2)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13686861.png)




![7-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13686888.png)

![1-[3-(Cbz-amino)-1-pyrrolidinyl]ethanone](/img/structure/B13686916.png)

![Ethyl (R)-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-[bis(boc)amino]pyridazine-3-carboxylate](/img/structure/B13686924.png)




